molecular formula C7H7N3S2 B2899076 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 400740-51-4

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2899076
CAS No.: 400740-51-4
M. Wt: 197.27
InChI Key: IXDWAOROOBGUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine (CAS 400740-51-4) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a 1,3,4-thiadiazole core, a well-established scaffold in drug discovery, linked via a methylene bridge to a thiophene ring. The three-dimensional network of its crystal structure is stabilized by N–H···N hydrogen bonds, as well as C—H···π and π–π stacking interactions . The 2-amino-1,3,4-thiadiazole moiety is recognized as a potential scaffold for promising antimicrobial agents . Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-HIV, antiproliferative, germicidal, and D2 dopaminergic activities in scientific studies . The compound's high aromaticity and the presence of the =N−C−S− moiety are believed to contribute to its biological profile and great in vivo stability . Researchers utilize this compound as a key building block for the synthesis and evaluation of novel derivatives with potential biological activities. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)3-5-1-2-11-4-5/h1-2,4H,3H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDWAOROOBGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Thiophene-3-Carbaldehyde

In a modified Hurd-Mori reaction, thiosemicarbazide reacts with thiophene-3-carbaldehyde in the presence of phosphorous oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization to yield the thiadiazole core.

Procedure :

  • Thiosemicarbazide (0.01 mol) and thiophene-3-carbaldehyde (0.01 mol) are dissolved in anhydrous ethanol.
  • POCl₃ (2 eq) is added dropwise at 0°C, causing an exothermic reaction.
  • The mixture is refluxed at 80°C for 4–6 hours, cooled, and neutralized with aqueous NaHCO₃.
  • The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the product.

Key Data :

Parameter Value
Yield 68–72%
Melting Point 182–184°C
Purity (HPLC) ≥98%

This method is favored for its scalability and minimal byproducts, though excess POCl₃ requires careful handling.

Nucleophilic Substitution on Preformed Thiadiazole Cores

An alternative route involves functionalizing a preassembled 1,3,4-thiadiazole ring with a thiophen-3-ylmethyl group. This two-step approach is exemplified by the synthesis of analogs such as BI-90H9.

Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol

  • Thiadiazole Formation : 2-Amino-1,3,4-thiadiazole-5-thiol is prepared via cyclization of thiosemicarbazide with carbon disulfide in alkaline conditions.
  • Alkylation : The thiol group undergoes nucleophilic substitution with 3-(bromomethyl)thiophene in methanol using sodium methoxide (NaOMe) as a base.

Reaction Scheme :
$$
\text{2-Amino-1,3,4-thiadiazole-5-thiol} + \text{3-(Bromomethyl)thiophene} \xrightarrow{\text{NaOMe, MeOH}} \text{this compound}
$$

Optimization Insights :

  • Solvent : Methanol outperforms DMF or THF due to better solubility of intermediates.
  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a tool to accelerate thiadiazole formation. A representative protocol involves:

  • Mixing thiosemicarbazide (1 eq) and thiophene-3-carbaldehyde (1 eq) in acetic acid.
  • Irradiating at 150 W for 10 minutes.
  • Quenching with ice water and filtering the precipitate.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yield improvement to 78–82%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : δ 7.45 (m, 1H, thiophene-H), 7.20 (d, 1H, thiophene-H), 6.95 (d, 1H, thiophene-H), 4.30 (s, 2H, CH₂), 5.75 (s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).
  • MS (ESI+) : m/z 212.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time = 4.2 minutes.

Comparative Evaluation of Methods

Method Yield (%) Time Scalability
Cyclocondensation 68–72 4–6 h High
Nucleophilic Substitution 65–70 8–12 h Moderate
Microwave-Assisted 78–82 10 min High

Microwave synthesis offers the best balance of efficiency and yield but requires specialized equipment. Traditional cyclocondensation remains the most accessible for laboratory-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Mechanistic Insights

  • Anticancer Activity :

    • The 5-(4-fluorophenyl-thiophen-2-yl) derivative exhibited superior potency against MCF7 cells (IC50 = 1.28 μg/mL) compared to 5-(indol-5-yl) derivatives targeting PIM2 kinases . This highlights the importance of electron-withdrawing substituents (e.g., fluorine) in enhancing cytotoxicity.
    • In contrast, 5-(thiophen-3-ylmethyl) derivatives are hypothesized to leverage hydrophobic interactions with cellular targets due to the thiophene’s aromaticity .
  • Antimicrobial Activity :

    • Nitrofuran- and dinitrophenyl-substituted derivatives (e.g., 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine) demonstrated potent DHFR inhibition, a mechanism absent in thiophene-substituted analogs .

Structure-Activity Relationship (SAR) Trends

Electron-Deficient Substituents : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit enhanced anticancer and antimicrobial activities due to improved target binding and metabolic stability .

Aromatic Moieties : Thiophene, indole, and phenyl groups contribute to π-π stacking interactions with enzymes or DNA, critical for activity .

Hydrogen-Bonding Capacity : Amine and Schiff base substituents facilitate hydrogen bonding with biological targets, as seen in anti-SARS-CoV-2 compounds .

Biological Activity

5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, drawing from various studies and findings to provide a comprehensive overview.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. They have garnered attention in medicinal chemistry due to their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. The presence of the thiophene ring in derivatives like this compound enhances their biological activity through various mechanisms.

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain 2-amino-1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity : While some derivatives show promising antifungal effects against strains such as Aspergillus niger, others lack significant antifungal activity. The structure of the compound plays a crucial role in its effectiveness against these pathogens .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are noteworthy. Research indicates that these compounds can inhibit key biological pathways involved in cancer cell proliferation:

  • Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis. This selectivity is crucial for developing targeted cancer therapies .
  • Case Studies : In vitro studies on various cancer cell lines have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit cytotoxic effects. For example, certain analogs have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of thiadiazole derivatives:

Compound StructureBiological ActivityIC50 Value
This compoundAntimicrobialTBD
Substituted thiadiazolesAnticancerVaries (10–30 µM)
Hydroxypropylamino derivativesEnhanced cytotoxicityTBD

This table summarizes key findings regarding the relationship between structural modifications and biological efficacy.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. Recent advancements include one-pot synthesis techniques that avoid toxic reagents while maintaining high yields . Characterization techniques such as NMR and mass spectrometry confirm the identities and purities of synthesized compounds.

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for preparing 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine with high purity? A:

  • Cyclocondensation methods are commonly used for thiadiazole derivatives. For example, reacting thiosemicarbazide with a thiophene-substituted carbonyl precursor (e.g., thiophene-3-carboxylic acid hydrazide) in the presence of concentrated sulfuric acid or POCl₃ enables cyclization to form the thiadiazole core .
  • Ultrasound-assisted synthesis improves reaction efficiency and yield by enhancing reagent mixing and reducing reaction time, as demonstrated in analogous thiadiazole syntheses .
  • Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Purity validation via HPLC or melting-point analysis is critical .

Structural Elucidation

Q2: Which advanced techniques are recommended for resolving structural ambiguities in this compound? A:

  • X-ray crystallography (using programs like SHELXL ) provides definitive bond lengths, angles, and dihedral angles, especially for identifying thiophene-thiadiazole ring interactions.
  • Spectroscopic methods :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ ~4.5–5.0 ppm ).
    • FT-IR for characteristic N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) stretching .
  • DFT calculations validate experimental data and predict electronic properties, such as HOMO-LUMO gaps relevant to reactivity .

Biological Activity Profiling

Q3: How can researchers design experiments to evaluate the anticancer potential of this compound? A:

  • In vitro screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar derivatives (e.g., 5-(3-iodophenyl) analogs ).
  • Mechanistic studies :
    • Flow cytometry to assess apoptosis via Annexin V/PI staining.
    • Molecular docking to predict binding affinity to targets like tubulin or topoisomerase II, leveraging structural data from related compounds .
  • SAR analysis : Modify substituents (e.g., replacing thiophene with pyridine ) to isolate key pharmacophores.

Advanced Reactivity and Functionalization

Q4: What strategies mitigate side reactions during functionalization of the thiadiazole ring? A:

  • Protecting groups : Temporarily block the amine (-NH₂) with Boc or acetyl groups before introducing electrophiles (e.g., alkyl halides) to avoid competing nucleophilic attacks .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while microwave-assisted synthesis enhances regioselectivity .
  • Monitoring by TLC/LC-MS ensures real-time tracking of reaction progress and byproduct formation .

Data Contradictions in Biological Assays

Q5: How should discrepancies in cytotoxicity data across studies be addressed? A:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting IC₅₀ values for 5-(3-fluorophenyl) derivatives were resolved by harmonizing MTT protocols .
  • Validate purity : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC-MS to confirm compound integrity .
  • Cross-validate with orthogonal assays : Combine MTT with colony formation or caspase-3 activation assays to corroborate findings .

Computational Modeling for Drug Design

Q6: Which computational approaches predict the binding modes of this compound with biological targets? A:

  • Molecular dynamics (MD) simulations : Explore conformational flexibility of the thiophene-thiadiazole scaffold in protein binding pockets (e.g., EGFR kinase ).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using tools like Schrödinger’s Phase .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding lead optimization .

Crystallographic Challenges

Q7: How can researchers resolve twinning or disorder in crystals of this compound? A:

  • SHELXD/SHELXE algorithms are robust for structure solution from twinned data. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters .
  • Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts, improving resolution .
  • Hydrogen-bond analysis : Map intermolecular interactions (N–H⋯N/S) to identify packing motifs that stabilize the lattice .

Scaling-Up Synthesis

Q8: What modifications are required for gram-scale synthesis while maintaining yield? A:

  • Batch reactor optimization : Scale POCl₃-mediated cyclization reactions under reflux with efficient stirring to prevent localized overheating .
  • Continuous-flow systems : Microreactors enhance heat/mass transfer for ultrasound-assisted steps, reducing side products .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.